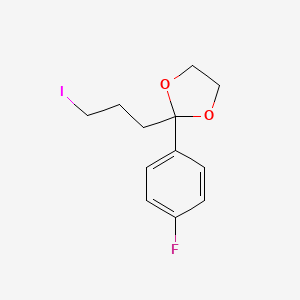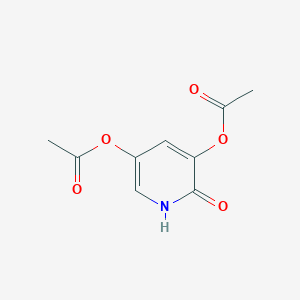
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate: is an organic compound with the molecular formula C10H9NO5 This compound is characterized by the presence of an acetyloxy group and an oxo group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate typically involves the acetylation of 5-hydroxy-2-oxo-1H-pyridin-3-yl acetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: For better control and scalability
Optimized Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized for maximum yield
Purification: The product is purified using techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-acetyloxy-2,3-dioxo-1H-pyridin-3-yl acetate.
Reduction: Formation of 5-acetyloxy-2-hydroxy-1H-pyridin-3-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) and the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- (5-acetyloxy-2-oxo-3-pyridinyl) acetate
- (5-acetyloxy-2-oxo-4-phenyl-2H-chromen-7-yl) acetate
- (5-acetyloxy-2-oxo-4-propyl-2H-chromen-7-yl) acetate
Uniqueness
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyloxy and oxo groups, along with the pyridine ring, make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62566-63-6 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO5/c1-5(11)14-7-3-8(15-6(2)12)9(13)10-4-7/h3-4H,1-2H3,(H,10,13) |
InChI Key |
JOZHNOVVXMNMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CNC1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



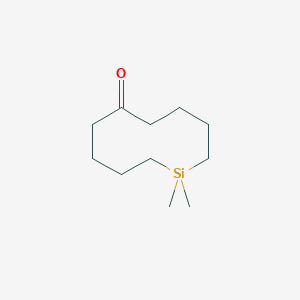
diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
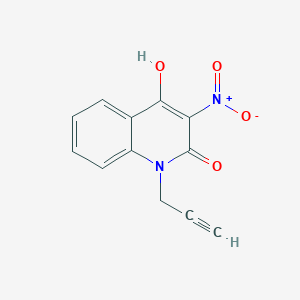
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
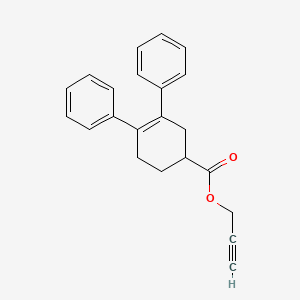
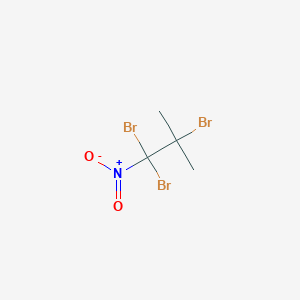

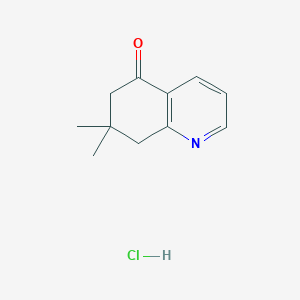
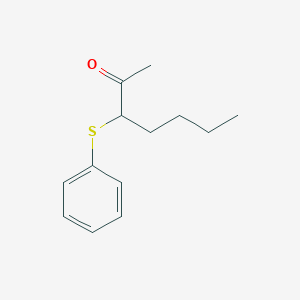
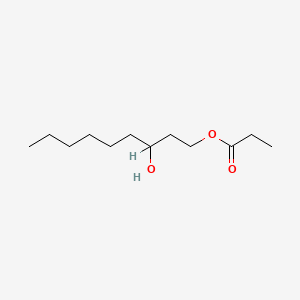
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
